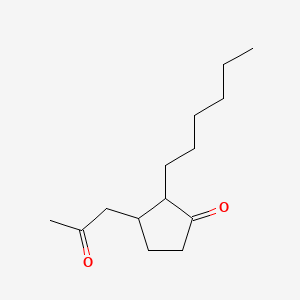
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is an organic compound with the molecular formula C14H24O2. It is a cyclopentanone derivative, characterized by the presence of a hexyl group and an oxopropyl group attached to the cyclopentanone ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with hexyl bromide and acetone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-oxopropyl)cyclopentan-1-one: A structurally similar compound with a shorter alkyl chain.
Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentanone ring
Uniqueness
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is unique due to its specific combination of a hexyl group and an oxopropyl group on the cyclopentanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94135-11-2 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-hexyl-3-(2-oxopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-13-12(10-11(2)15)8-9-14(13)16/h12-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
GKRBJMBHXBOAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C(CCC1=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



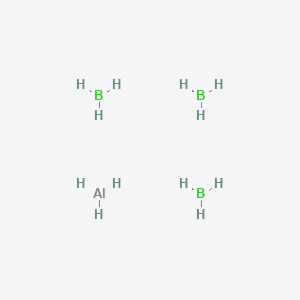
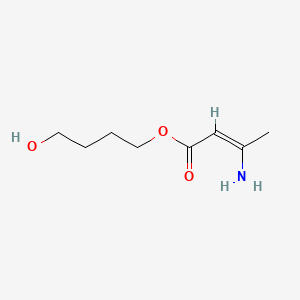

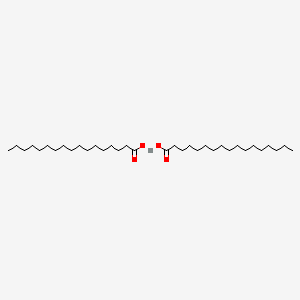
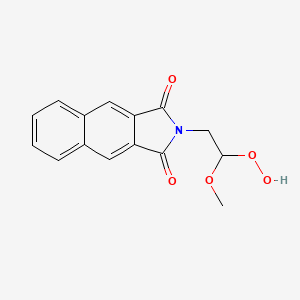
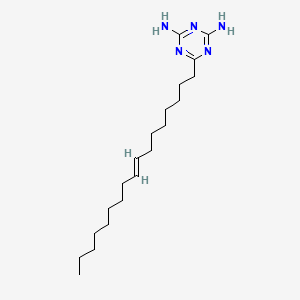


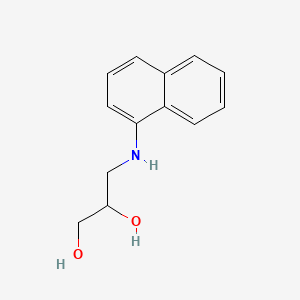

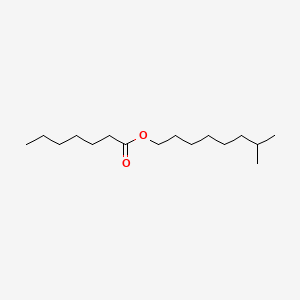
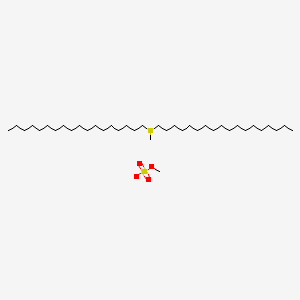
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
